
Laurylsphingosine
Vue d'ensemble
Description
La C12-Céramade, également connue sous le nom de N-lauroyl-D-érythro-sphingosine, est un sphingolipide bioactif qui joue un rôle crucial dans divers processus cellulaires. Elle fait partie de la famille des céramides, des molécules lipidiques composées de sphingosine et d'un acide gras. Les céramides sont des composants essentiels des membranes cellulaires et sont impliquées dans la transduction du signal, l'apoptose et la différenciation cellulaire .
Applications De Recherche Scientifique
C12-Ceramide has numerous applications in scientific research:
Mécanisme D'action
Target of Action
Laurylsphingosine, also known as C12-Ceramide, is a naturally occurring ceramide . Ceramides are a family of waxy lipid molecules composed of sphingosine and a fatty acid. They play essential roles in structuring and maintaining the water permeability barrier function of the skin .
Mode of Action
This compound interacts with its targets by being formed by the hydrolysis of C12 sphingomyelin . Sphingomyelin is a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath that surrounds some nerve cell axons. It plays significant roles in signal transmission and cell recognition .
Biochemical Pathways
This compound is involved in the ceramide biosynthetic process, anabolism, signal transduction, and transcriptional activation . These biochemical pathways are crucial for maintaining cellular homeostasis and responding to environmental changes .
Pharmacokinetics
Like other lipids, it is expected to be absorbed in the intestines, distributed in the body through the lymphatic system, metabolized in the liver, and excreted via the feces .
Result of Action
This compound has been shown to enhance the toxicity of Doxorubicin in MDA-MB-231 cells . Doxorubicin is a chemotherapy medication used to treat cancer, suggesting that this compound may have potential applications in cancer treatment .
Analyse Biochimique
Cellular Effects
Laurylsphingosine has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the cell type and the specific biochemical context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are complex and depend on the specific biochemical context.
Metabolic Pathways
This compound is involved in the ceramide biosynthetic process . It interacts with various enzymes and cofactors within this pathway. This could also include any effects on metabolic flux or metabolite levels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La C12-Céramade peut être synthétisée par plusieurs méthodes. Une approche courante consiste en la condensation de la sphingosine avec l'acide laurique (acide dodécanoïque) en présence d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP). La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane à température ambiante .
Méthodes de production industrielle
La production industrielle de la C12-Céramade implique souvent une synthèse enzymatique utilisant des synthases de céramide. Ces enzymes catalysent l'acylation de la sphingosine avec des acides gras, produisant des céramides avec une haute spécificité et une grande efficacité. Cette méthode est préférée pour la production à grande échelle en raison de ses conditions de réaction douces et de son rendement élevé .
Analyse Des Réactions Chimiques
Types de réactions
La C12-Céramade subit diverses réactions chimiques, notamment :
Réduction : La réduction des céramides peut donner des dihydrocéramides, qui ont des fonctions biologiques distinctes.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou d'autres agents oxydants dans des conditions douces.
Réduction : Borohydrure de sodium ou d'autres agents réducteurs dans un solvant approprié.
Substitution : Divers nucléophiles en présence de catalyseurs tels que les acides de Lewis.
Principaux produits formés
Céramide-1-phosphate : Formé par oxydation.
Dihydrocéramides : Formé par réduction.
Sphingomyélines et glycosphingolipides : Formé par des réactions de substitution.
Applications de la recherche scientifique
La C12-Céramade a de nombreuses applications dans la recherche scientifique :
Biologie : Recherchée pour son rôle dans la signalisation cellulaire, l'apoptose et la différenciation.
Mécanisme d'action
La C12-Céramade exerce ses effets en modulant diverses voies cellulaires. Elle peut influencer les propriétés membranaires, telles que la fluidité et la perméabilité, et interagir avec des protéines effectrices spécifiques. Les céramides sont connues pour activer les protéines phosphatases, telles que la protéine phosphatase 2A, et inhiber les protéines kinases, telles que la protéine kinase B (AKT). Ces interactions conduisent à la régulation de l'apoptose, de l'autophagie et de l'inflammation .
Comparaison Avec Des Composés Similaires
Composés similaires
C16-Céramade : Une autre céramide avec une chaîne d'acides gras plus longue.
C18-Céramade : Similaire à la C16-Céramade mais avec une chaîne d'acides gras encore plus longue.
Dihydrocéramides : Formes réduites des céramides avec des fonctions biologiques distinctes.
Unicité de la C12-Céramade
La C12-Céramade est unique en raison de la longueur spécifique de sa chaîne d'acides gras, qui influence ses propriétés biophysiques et ses fonctions biologiques. Il a été démontré qu'elle avait des effets distincts sur les voies de signalisation cellulaire par rapport aux céramides à chaîne plus longue, ce qui en fait un outil précieux pour étudier la relation structure-fonction des céramides .
Propriétés
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h23,25,28-29,32-33H,3-22,24,26-27H2,1-2H3,(H,31,34)/b25-23+/t28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFPPRPLRSPNIB-VARSQMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H59NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401304172 | |
| Record name | N-Lauroyl-D-erythro-sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:1/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Cer(d18:1/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
74713-60-3 | |
| Record name | N-Lauroyl-D-erythro-sphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Lauroylsphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Lauroyl-D-erythro-sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401304172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cer(d18:1/12:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is laurylsphingosine used to study Farber disease?
A1: this compound, a synthetic analog of the natural substrate ceramide, is instrumental in diagnosing Farber disease. This disease arises from a deficiency in the enzyme acid ceramidase. This enzyme typically breaks down ceramide, but its deficiency leads to ceramide accumulation in tissues [, ]. Researchers use this compound in a sensitive assay to measure acid ceramidase activity in cells and plasma. By analyzing how effectively cells break down this compound, scientists can diagnose Farber disease and assess enzyme activity levels in patients and carriers [].
Q2: Can you explain the significance of reduced ceramidase activity found in parents of a child with Farber disease?
A2: Farber disease is an autosomal recessive disorder, meaning an individual needs two copies of the mutated gene to express the disease []. The study by Harzer et al. [] found that parents of a child with Farber disease had significantly reduced ceramidase activity compared to normal individuals. This finding is crucial as it demonstrates that parents of affected children are carriers of the disease. Although carriers themselves do not have Farber disease, they possess one copy of the mutated gene and therefore have reduced enzyme activity. This information is critical for genetic counseling and family planning.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



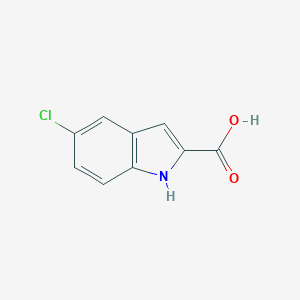

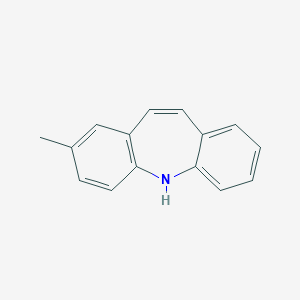
![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)
![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)

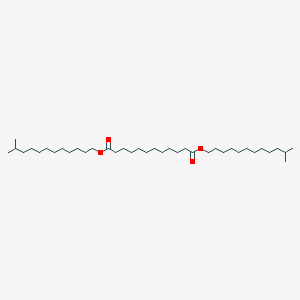
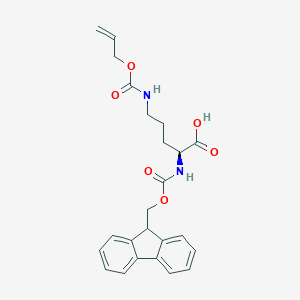
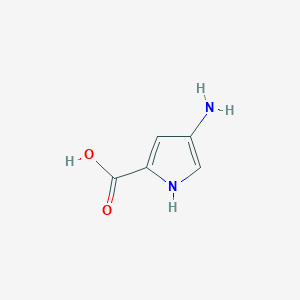
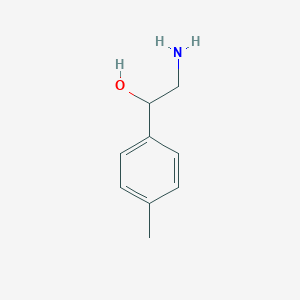
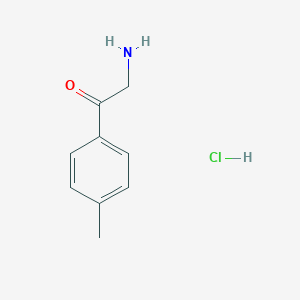
![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)

